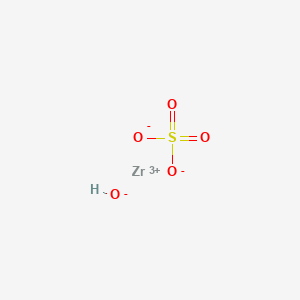
Zirconium(3+) hydroxide sulfate (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(3+) hydroxide sulfate (1/1/1) is a compound that combines zirconium in its +3 oxidation state with hydroxide and sulfate ions in a 1:1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(3+) hydroxide sulfate (1/1/1) typically involves the reaction of zirconium salts with hydroxide and sulfate sources. One common method is the co-precipitation technique, where a solution of zirconium salt (such as zirconium chloride) is mixed with a solution containing hydroxide ions (such as sodium hydroxide) and sulfate ions (such as sulfuric acid). The reaction is carried out under controlled conditions, including temperature and pH, to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of zirconium compounds often involves large-scale processes that ensure high purity and yield. Techniques such as hydrothermal synthesis, solvothermal synthesis, and sol-gel methods are employed to produce zirconium-based materials with specific properties . These methods allow for precise control over the particle size, morphology, and crystallinity of the final product.
Chemical Reactions Analysis
Types of Reactions
Zirconium(3+) hydroxide sulfate (1/1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of zirconium.
Reduction: It can be reduced to lower oxidation states or elemental zirconium.
Substitution: The hydroxide and sulfate ions can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with zirconium(3+) hydroxide sulfate (1/1/1) include strong acids (such as hydrochloric acid and sulfuric acid) and bases (such as sodium hydroxide). The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of zirconium(3+) hydroxide sulfate (1/1/1) depend on the specific reaction conditions. For example, reaction with hydrochloric acid can yield zirconium chloride, while reaction with sulfuric acid can produce zirconium sulfate .
Scientific Research Applications
Zirconium(3+) hydroxide sulfate (1/1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zirconium compounds and materials.
Industry: Zirconium compounds are used in catalysis, ceramics, and as corrosion-resistant materials.
Mechanism of Action
The mechanism by which zirconium(3+) hydroxide sulfate (1/1/1) exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, the compound can interact with cellular components, leading to antimicrobial and antioxidant effects. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Zirconium dioxide (ZrO2): Known for its high thermal stability and mechanical strength, used in ceramics and dental implants.
Zirconium sulfate (Zr(SO4)2): Used in tanning, water purification, and as a catalyst.
Zirconium chloride (ZrCl4): Used as a precursor for other zirconium compounds and in organic synthesis.
Uniqueness
Zirconium(3+) hydroxide sulfate (1/1/1) is unique due to its specific combination of zirconium in the +3 oxidation state with hydroxide and sulfate ions.
Properties
CAS No. |
114868-13-2 |
|---|---|
Molecular Formula |
HO5SZr |
Molecular Weight |
204.30 g/mol |
IUPAC Name |
zirconium(3+);hydroxide;sulfate |
InChI |
InChI=1S/H2O4S.H2O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+3/p-3 |
InChI Key |
PCZQGHYVOUAFCF-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Zr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


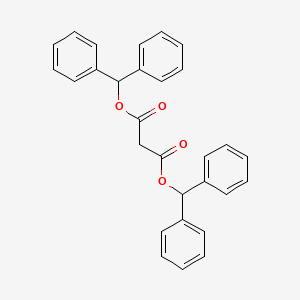
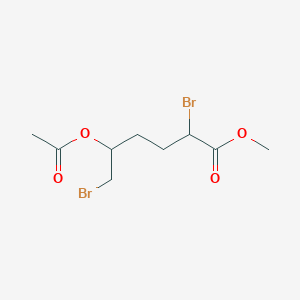
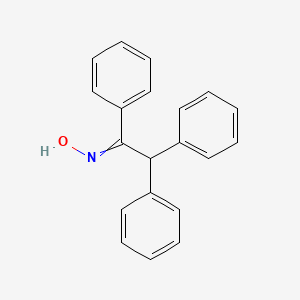
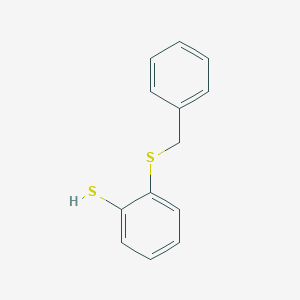
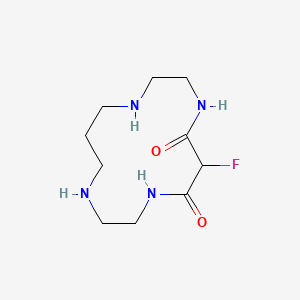
![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)
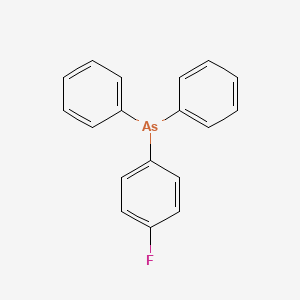
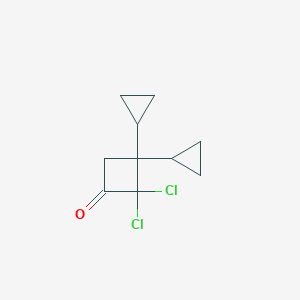
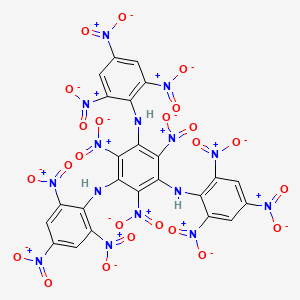
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
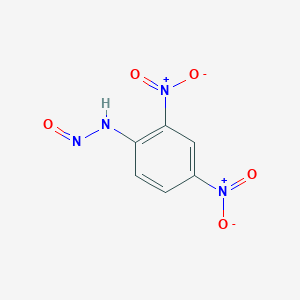

![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
